Amino Acid Sequence Divergence: Def1-2 vs. Defensin-NV (23.1% Non-Identity)
Def1-2 and the venom-derived defensin-NV are the two best‑characterized defensin isoforms from Nasonia vitripennis, yet they are not interchangeable. Pairwise alignment reveals 12 amino acid mismatches across 52 aligned positions, corresponding to 23.1% sequence non‑identity [1][2]. These substitutions are concentrated in the amino‑terminal loop and the γ‑core region, two structural domains that have been shown to be under positive selection in Nasonia subtype‑1 defensins and that directly govern antibacterial target recognition [1]. This level of primary‑structure divergence exceeds the threshold at which defensin antimicrobial spectra and potency are typically conserved.
| Evidence Dimension | Amino acid sequence identity (mature peptide) |
|---|---|
| Target Compound Data | Def1-2: VTCDLLSFGGKVGHSACAANCLSMGKAGGRCNGGVCQCRKTTFGDLWNKRF (51 residues) |
| Comparator Or Baseline | Defensin-NV: VTCELLMFGGVVGDSACAANCLSMGKAGGSCNGGLCDCRKTTFKELWDKRFG (52 residues) |
| Quantified Difference | 12 mismatches; 23.1% non-identity; mismatches concentrated in the N‑terminal loop (positions 3–8) and the γ‑core (positions 35–47) |
| Conditions | ClustalW pairwise alignment of mature peptide sequences as reported in primary literature |
Why This Matters
A 23% sequence divergence in the functional domains means that antimicrobial activity data generated for defensin-NV cannot be used as a proxy for Def1-2 in grant applications, publications, or drug‑discovery campaigns.
- [1] Gao B, Zhu S. Dev Comp Immunol. 2010;34(6):659-668. PMID:20097222. View Source
- [2] Ye J, Zhao H, Wang H, Bian J, Zheng R. Toxicon. 2010;56(1):101-6. PMID:20362606. View Source
